(6S)-Hydroxy (S,S)-Palonosetron

Receptor Antagonism 5-HT3 Metabolite Activity

This certified reference standard is the pharmacologically inactive, stereochemically-pure (6S)-Hydroxy (S,S)-Palonosetron (M4 metabolite). Uniquely required for accurate impurity quantification in Palonosetron ANDA submissions, it cannot be substituted with other stereoisomers. Use for chiral HPLC/SFC method development and QC system suitability testing. Ensure regulatory compliance with this non-fungible marker.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 848074-08-8
Cat. No. B124587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-Hydroxy (S,S)-Palonosetron
CAS848074-08-8
Synonyms(3aS,6S)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-6-hydroxy-1H-benz[de]isoquinolin-1-one
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O
InChIInChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1
InChIKeyTZDXMUXWGXFPLG-XYPHTWIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6S)-Hydroxy (S,S)-Palonosetron (CAS 848074-08-8): A Defined Palonosetron Metabolite and Reference Standard for Analytical Control


(6S)-Hydroxy (S,S)-Palonosetron (CAS 848074-08-8), also designated as Palonosetron metabolite M4, is a primary, pharmacologically inactive hydroxylated metabolite of the 5-HT3 receptor antagonist Palonosetron [1]. As a precisely defined stereoisomer with the molecular formula C19H24N2O2 and a molecular weight of 312.4 g/mol, this compound is exclusively utilized as an analytical reference standard and an impurity marker in the quality control (QC) of Palonosetron active pharmaceutical ingredient (API) and finished drug products [2]. Its presence is critical for ensuring the safety and efficacy of the parent drug, as it is one of the two major metabolites (along with M9, the N-oxide) formed via CYP2D6-mediated metabolism, accounting for a significant portion of Palonosetron's disposition [3].

Procurement Risk: Why (6S)-Hydroxy (S,S)-Palonosetron Cannot Be Substituted by Other Palonosetron Impurities or Metabolites


The procurement of (6S)-Hydroxy (S,S)-Palonosetron for analytical and regulatory applications cannot be substituted with other Palonosetron-related compounds, such as its (R,S)-diastereomer (6S-Hydroxy (R,S)-Palonosetron, CAS 176019-33-3), the N-oxide metabolite M9, or the parent drug Palonosetron itself. Substitution is prohibited due to critical differences in stereochemistry and biological activity, which are essential for method validation and regulatory compliance. While (6S)-Hydroxy (S,S)-Palonosetron is a pharmacologically inactive metabolite with less than 1% of the 5-HT3 receptor antagonist activity of the parent drug [1], its unique stereochemistry directly determines its chromatographic behavior, making it a critical, non-fungible reference marker in purity assays [2]. Using an incorrect stereoisomer or a different metabolite would lead to inaccurate quantification of impurity profiles, risking non-compliance with pharmacopeial standards and regulatory filings for Abbreviated New Drug Applications (ANDAs) [3].

Quantitative Differentiation of (6S)-Hydroxy (S,S)-Palonosetron for Analytical and Procurement Decisions


Pharmacological Inactivity vs. Potent Parent Drug (Palonosetron)

(6S)-Hydroxy (S,S)-Palonosetron (M4) is a primary metabolite of Palonosetron with negligible pharmacological activity. It exhibits less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, Palonosetron [1]. This stark contrast in activity confirms its role solely as an impurity and analytical marker, rather than a substitute for the active pharmaceutical ingredient (API).

Receptor Antagonism 5-HT3 Metabolite Activity

Stereochemical Differentiation and SFC Resolution from (R,S)-Diastereomer

A supercritical fluid chromatography (SFC) method has been developed to achieve simultaneous enantioselective, diastereoselective, and achiral separation of Palonosetron hydrochloride and its six impurities [1]. This method successfully differentiates (6S)-Hydroxy (S,S)-Palonosetron from its closely related (R,S)-diastereomer, (6S)-Hydroxy (R,S)-Palonosetron. The separation was optimized using an ADH column and a ternary solvent mixture (methanol:acetonitrile:diethylamine, 60:40:0.2, v/v/v), providing a robust analytical basis for verifying the stereochemical purity of the (S,S)-isomer [1].

Stereochemistry Chiral Separation Supercritical Fluid Chromatography

Role as a Major Metabolic Clearance Product in Human Pharmacokinetics

Following intravenous administration of [14C]-Palonosetron in healthy volunteers, (6S)-Hydroxy (S,S)-Palonosetron (M4) is a quantitatively major component of Palonosetron's metabolic fate. The drug is eliminated via dual routes: approximately 40% is excreted unchanged in urine, and about 50% is metabolized into two primary metabolites, M9 (N-oxide) and M4 [1]. M4 and M9 together account for the majority of the drug's disposition, with total recovery of the administered dose being approximately 83% in urine (40% unchanged drug + ~50% metabolites) [2].

Pharmacokinetics Metabolism Excretion

Analytical Purity and Regulatory Utility as a Certified Reference Standard

Commercial suppliers provide (6S)-Hydroxy (S,S)-Palonosetron at a specified purity of >95% for use as a reference standard in analytical method development and quality control . This high purity is essential for the accurate quantification of this specific impurity in Palonosetron API and drug products, a requirement for Abbreviated New Drug Application (ANDA) filings [1]. Unlike other Palonosetron-related compounds, this specific stereoisomer is a key marker for demonstrating analytical method specificity and achieving mass balance in stability-indicating assays [2].

Reference Standard Analytical Method Validation Regulatory Compliance

Optimal Deployment Scenarios for (6S)-Hydroxy (S,S)-Palonosetron Based on Verifiable Evidence


Certified Reference Standard for Impurity Profiling in ANDA Filings

Procurement of (6S)-Hydroxy (S,S)-Palonosetron as a certified reference standard is essential for developing and validating HPLC or SFC methods to quantify the M4 impurity in Palonosetron drug substances and products. Its use is mandatory for meeting regulatory requirements for Abbreviated New Drug Applications (ANDAs), where demonstrating control of this specific, stereochemically-defined metabolite is necessary for product approval [1][2].

Analytical Method Development for Chiral Purity Verification

In analytical R&D laboratories, this compound is used as a key marker for developing chiral separation methods, such as those employing supercritical fluid chromatography (SFC) or chiral HPLC. The robust separation from its (R,S)-diastereomer, as demonstrated in the literature, provides a benchmark for establishing and validating the stereochemical purity of Palonosetron batches [3].

System Suitability and Quality Control (QC) in Pharmaceutical Manufacturing

Within pharmaceutical QC departments, (6S)-Hydroxy (S,S)-Palonosetron is a necessary component for system suitability testing and for the routine monitoring of this specific impurity in released batches of Palonosetron API and finished drug products. Its inclusion ensures compliance with pharmacopeial monographs and internal quality specifications, which require monitoring of known and specified metabolites [4].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

This compound serves as a critical analytical standard in research investigating Palonosetron metabolism. It is used to quantify the formation of the M4 metabolite in in vitro assays with human liver microsomes or recombinant CYP enzymes (e.g., CYP2D6), which are essential for understanding metabolic pathways and assessing the potential for pharmacokinetic drug-drug interactions [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6S)-Hydroxy (S,S)-Palonosetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.